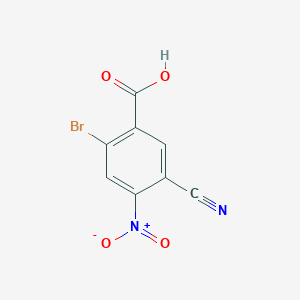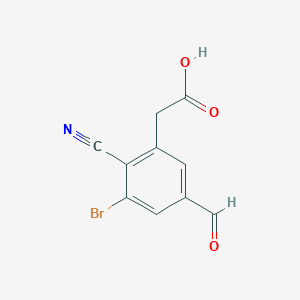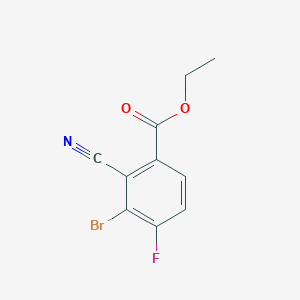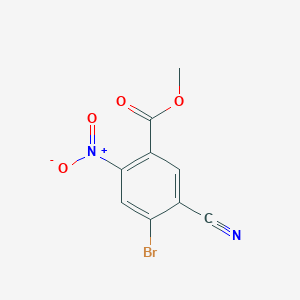
Methyl 2-bromo-4-cyano-3-nitrophenylacetate
Übersicht
Beschreibung
Methyl 2-bromo-4-cyano-3-nitrophenylacetate (MBCNPA) is an organic compound that has been used in a wide range of scientific research applications. It is a small molecule, which can be synthesized in the laboratory using a variety of methods. Its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied extensively.
Wissenschaftliche Forschungsanwendungen
Methyl 2-bromo-4-cyano-3-nitrophenylacetate has been used extensively in scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of organic compounds, and as a precursor for the synthesis of other organic compounds. It has also been used as an inhibitor of enzymes, as an inhibitor of cell proliferation, and as an inhibitor of protein phosphorylation. In addition, it has been used as a fluorescent probe for the detection of biomolecules and as a substrate for the synthesis of peptides.
Wirkmechanismus
Methyl 2-bromo-4-cyano-3-nitrophenylacetate has been shown to inhibit enzymes, cell proliferation, and protein phosphorylation by binding to the active sites of these molecules. It has been found to bind to the active sites of enzymes and to block the activity of these enzymes. It has also been found to bind to the active sites of proteins, which prevents the proteins from being phosphorylated. In addition, it has been found to inhibit cell proliferation by blocking the activity of certain proteins involved in cell division.
Biochemical and Physiological Effects
Methyl 2-bromo-4-cyano-3-nitrophenylacetate has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes, to inhibit cell proliferation, and to inhibit protein phosphorylation. It has also been found to have antioxidant and anti-inflammatory effects. In addition, it has been found to have an anti-cancer effect by inhibiting the growth of certain types of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-bromo-4-cyano-3-nitrophenylacetate has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize in the laboratory. Another advantage is that it is relatively stable and can be stored for long periods of time. One limitation is that it is toxic and should be handled with care. Another limitation is that it can be difficult to purify, which can lead to impure products.
Zukünftige Richtungen
The future directions for Methyl 2-bromo-4-cyano-3-nitrophenylacetate research include further investigation into its biochemical and physiological effects, its potential therapeutic applications, and its potential uses in drug development. In addition, further research into its mechanism of action and its potential to be used as a fluorescent probe for the detection of biomolecules is needed. Finally, further research is needed to determine the most efficient and cost-effective synthesis methods for Methyl 2-bromo-4-cyano-3-nitrophenylacetate.
Eigenschaften
IUPAC Name |
methyl 2-(2-bromo-4-cyano-3-nitrophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O4/c1-17-8(14)4-6-2-3-7(5-12)10(9(6)11)13(15)16/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCAKMUCCWLMZGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C(=C(C=C1)C#N)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromo-4-cyano-3-nitrophenylacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![2-Oxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-5-boronic Acid Pinacol Ester](/img/structure/B1414229.png)